2-(1-oxo-1-thiomorpholinopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
Description
This compound is a pyridazinone derivative featuring a fused cyclopentane ring and a thiomorpholine substituent. Its structure includes a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) fused to a cyclopentane ring, conferring rigidity and influencing its electronic properties. The 1-oxo-1-thiomorpholinopropan-2-yl substituent introduces a sulfur-containing morpholine analog, which may enhance solubility and modulate biological interactions through hydrogen bonding or hydrophobic effects .
Synthetic routes for analogous pyridazinones often involve alkylation or substitution at the 2-position of the pyridazinone ring. For example, describes a method using potassium carbonate and halides in acetone to prepare 2-substituted pyridazinones, suggesting a plausible pathway for synthesizing the target compound by substituting the halide with a thiomorpholine derivative .
Properties
IUPAC Name |
2-(1-oxo-1-thiomorpholin-4-ylpropan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-10(14(19)16-5-7-20-8-6-16)17-13(18)9-11-3-2-4-12(11)15-17/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKPFXRIMBMZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCSCC1)N2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-oxo-1-thiomorpholinopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a novel pyridazine derivative that has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, particularly focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
This compound features a unique structural framework characterized by a thiomorpholine moiety and a cyclopentapyridazine core. The molecular formula can be represented as , and it exhibits significant solubility in organic solvents.
Biological Activity Overview
Recent studies have highlighted the biological activities of pyridazine derivatives, including their anticancer effects. The biological activity of This compound has been primarily evaluated through in vitro assays against various cancer cell lines.
Anticancer Activity
-
Cell Lines Tested : The compound has been tested against several human cancer cell lines, including:
- Breast cancer (MDA-MB-231)
- Ovarian cancer (SKOV-3)
- Colon cancer (HT-29)
-
Mechanism of Action :
- Cytotoxicity : In vitro studies using the SRB assay demonstrated that the compound exhibits significant cytotoxicity with IC50 values ranging from 1.30 µM to 4.00 µM across various cell lines .
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to an increase in apoptotic cells, indicating its role in inducing programmed cell death. For instance, early apoptotic rates increased significantly in treated MDA-MB-231 cells .
- Cell Cycle Analysis :
Case Studies
Several studies have documented the effects of pyridazine derivatives similar to the compound :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with structurally related analogs, focusing on substituents, physicochemical properties, and biological implications.
Substituent Effects on Physicochemical Properties
† Hypothesized based on structural analogy to .
‡ Yields from for analogous reactions.
Key Observations:
- Thiomorpholine vs. Aryl/Nitro Groups: The target compound’s thiomorpholine substituent likely improves aqueous solubility compared to aromatic or nitro-substituted analogs (e.g., the 4-nitrophenyl group in ), which are more hydrophobic .
- Spectral Features: The C=S stretch (~1308 cm⁻¹) in the target compound distinguishes it from analogs with nitro (1380 cm⁻¹) or cyano (2188 cm⁻¹) groups, impacting drug-receptor interactions .
Research Findings and Implications
- Anticancer Potential: Pyridazinones with electron-withdrawing substituents (e.g., nitro, cyano) exhibit cytotoxic activity, but the target compound’s thiomorpholine group may offer a novel mechanism by targeting redox-sensitive pathways .
- Solubility-Bioavailability Trade-off: While thiomorpholine improves solubility, its larger size could reduce cell permeability compared to smaller substituents (e.g., methyl or chloro groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
